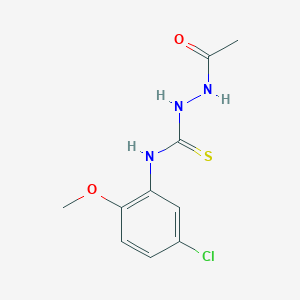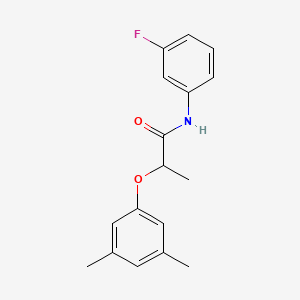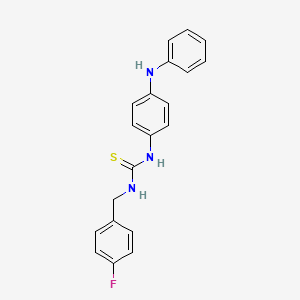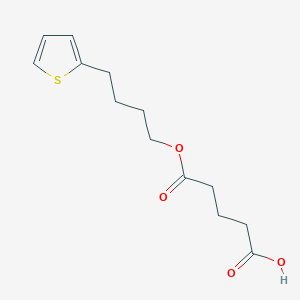
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H12ClN3O2S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0338755 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound 2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide, among other similar derivatives, has been the subject of scientific research due to its potential applications in medicinal chemistry, particularly for its antibacterial properties. A study by Kaur et al. (2011) synthesized various substituted oxadiazole derivatives from 2-(4-(3-substitutedbenzoyl)-2-methylphenoxy)acetohydrazides. These compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy, particularly compound 5i, which exhibited low minimal inhibitory concentration (MIC) values ranging from 3.75 to 0.9375 µg/mL, indicating potent antibacterial capabilities (Kaur et al., 2011).
Structural and Computational Analysis
Further research into thiosemicarbazones includes studies on their crystal and molecular structures, as well as density functional theory (DFT) calculations. Anderson et al. (2016) reported on the structures of three new thiosemicarbazones, elaborating on their crystallographic configurations and providing insights into their electronic structures through DFT calculations. This structural analysis helps in understanding the reactivity and potential applications of these compounds in various fields (Anderson et al., 2016).
Anticonvulsant Applications
An interesting application of N-substituted hydrazinecarbothioamide derivatives is in the development of anticonvulsant drugs. Tripathi and Kumar (2013) designed and synthesized novel compounds evaluated for anticonvulsant activity, with some showing promising results in seizure models. This research highlights the potential of such compounds in treating neurological disorders, specifically epilepsy, by augmenting GABAergic neurotransmission (Tripathi & Kumar, 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of these compounds extend beyond traditional applications. Vyas et al. (2008) synthesized new pyrazoline and isoxazole derivatives, testing them against various microbes and demonstrating their potential as antimicrobial agents. This research supports the versatility of this compound derivatives in combating a range of pathogenic organisms (Vyas et al., 2008).
Propiedades
IUPAC Name |
1-acetamido-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-6(15)13-14-10(17)12-8-5-7(11)3-4-9(8)16-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXFGUTEYZTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate](/img/structure/B4551196.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B4551202.png)



![ethyl 4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4551233.png)
![2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4551239.png)
![ethyl 2-[[13-(2-methylprop-2-enyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate](/img/structure/B4551260.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4551270.png)

![2-(4-NITROPHENYL)-2-OXOETHYL 2-[(4-BROMOBENZOYL)AMINO]ACETATE](/img/structure/B4551279.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4551286.png)

